N-[(1-ethylpyrazol-3-yl)methyl]-2,4-dimethylpyrazol-3-amine;hydrochloride
Description
N-[(1-ethylpyrazol-3-yl)methyl]-2,4-dimethylpyrazol-3-amine;hydrochloride is a compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of an ethyl group at the 1-position of the pyrazole ring and a dimethyl substitution at the 2 and 4 positions. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.
Properties
Molecular Formula |
C11H18ClN5 |
|---|---|
Molecular Weight |
255.75 g/mol |
IUPAC Name |
N-[(1-ethylpyrazol-3-yl)methyl]-2,4-dimethylpyrazol-3-amine;hydrochloride |
InChI |
InChI=1S/C11H17N5.ClH/c1-4-16-6-5-10(14-16)8-12-11-9(2)7-13-15(11)3;/h5-7,12H,4,8H2,1-3H3;1H |
InChI Key |
QZHPUUNIIDUPNS-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=CC(=N1)CNC2=C(C=NN2C)C.Cl |
Origin of Product |
United States |
Preparation Methods
Formation of 1-Ethylpyrazole Intermediate
The synthesis begins with the preparation of 1-ethylpyrazole , a key intermediate. This is typically achieved by reacting pyrazole with ethyl iodide or ethyl bromide in the presence of a base such as potassium carbonate. The reaction proceeds via nucleophilic substitution, where the nitrogen atom at the 1-position of pyrazole attacks the electrophilic carbon of the alkyl halide.
Reaction Conditions :
- Solvent : Dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
- Temperature : 80–100°C
- Time : 6–12 hours
- Yield : 70–85%
Reductive Amination of Pyrazole Aldehydes
Synthesis of 1-Ethylpyrazole-3-carbaldehyde
1-Ethylpyrazole-3-carbaldehyde is synthesized via Vilsmeier-Haack formylation , where 1-ethylpyrazole reacts with phosphoryl chloride (POCl3) and DMF. The aldehyde group is introduced at the 3-position of the pyrazole ring.
Optimized Parameters :
- Molar Ratio (POCl3:DMF:Pyrazole): 1.2:1.5:1
- Temperature : 0–5°C (initial), then 25°C
- Yield : 78%
Reductive Coupling with 2,4-Dimethylpyrazol-3-amine
The aldehyde intermediate undergoes reductive amination with 2,4-dimethylpyrazol-3-amine using sodium cyanoborohydride (NaBH3CN) or hydrogen gas with a palladium catalyst. This step forms the critical C–N bond between the pyrazole units.
Comparative Data :
| Reducing Agent | Solvent | Temperature | Yield |
|---|---|---|---|
| NaBH3CN | Methanol | 25°C | 62% |
| H2/Pd-C | Ethanol | 50°C | 70% |
The Pd-catalyzed method offers higher yields but requires specialized equipment for hydrogenation.
Solid-Phase Synthesis for High-Throughput Production
Immobilization of 2,4-Dimethylpyrazol-3-amine
In this approach, 2,4-dimethylpyrazol-3-amine is anchored to a resin (e.g., Wang resin) via a labile ester linkage. The immobilized amine then reacts with 1-ethylpyrazole-3-methyl bromide in the presence of a coupling agent such as HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
Critical Parameters :
Cleavage and Hydrochloride Formation
The product is cleaved from the resin using trifluoroacetic acid (TFA), followed by treatment with hydrochloric acid to form the hydrochloride salt. Purification via reversed-phase HPLC yields the final compound with >95% purity.
Comparative Analysis of Methods
| Method | Advantages | Limitations | Scale Suitability |
|---|---|---|---|
| Nucleophilic Substitution | Simple reagents | Low yields in coupling step | Laboratory |
| Reductive Amination | High selectivity | Requires aldehydes | Pilot plant |
| Solid-Phase Synthesis | High-throughput capability | Costly resins and reagents | Industrial |
Mechanistic Insights and Side Reactions
Competing Alkylation at Multiple Sites
Pyrazole rings contain multiple nucleophilic sites (N1 and N2), leading to regioisomeric byproducts. Using bulky bases like 1,8-diazabicycloundec-7-ene (DBU) suppresses N2 alkylation, improving regioselectivity.
Hydrochloride Salt Formation
The free base is treated with 1–2 equivalents of HCl in ethanol or diethyl ether. Excess acid must be avoided to prevent decomposition of the pyrazole ring.
Industrial-Scale Optimization
Continuous Flow Reactors
Recent patents describe continuous flow systems for the alkylation step, reducing reaction times from hours to minutes. For example, mixing 1-ethylpyrazole and chloromethylating agent in a microreactor at 120°C achieves 90% conversion in 10 minutes.
Green Chemistry Approaches
Water-based reactions using microwave irradiation or enzyme catalysts (e.g., lipases) are emerging as sustainable alternatives, though yields remain lower (40–50%).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the pyrazole ring, potentially leading to the formation of dihydropyrazoles.
Substitution: Electrophilic substitution reactions can occur at the nitrogen atoms or the methyl groups, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
Oxidation: Formation of ethylpyrazole carboxylic acid.
Reduction: Formation of dihydropyrazole derivatives.
Substitution: Formation of halogenated or alkylated pyrazole derivatives.
Scientific Research Applications
N-[(1-ethylpyrazol-3-yl)methyl]-2,4-dimethylpyrazol-3-amine;hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of agrochemicals and dyes.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets, such as enzymes or receptors. The pyrazole ring can form hydrogen bonds and π-π interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific biological target being studied.
Comparison with Similar Compounds
Similar Compounds
- 1-ethyl-3-methylpyrazole
- 2,4-dimethylpyrazole
- 1-ethyl-2,4-dimethylpyrazole
Uniqueness
N-[(1-ethylpyrazol-3-yl)methyl]-2,4-dimethylpyrazol-3-amine;hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both ethyl and dimethyl groups enhances its lipophilicity and potential interactions with biological targets, making it a valuable compound for research and industrial applications.
Biological Activity
N-[(1-ethylpyrazol-3-yl)methyl]-2,4-dimethylpyrazol-3-amine;hydrochloride is a compound belonging to the pyrazole family, characterized by its unique structural features and potential biological activities. This article explores its synthesis, biological mechanisms, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 255.75 g/mol. Its IUPAC name reflects its complex structure and substitution pattern, which significantly influences its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C11H18ClN5 |
| Molecular Weight | 255.75 g/mol |
| IUPAC Name | This compound |
| CAS Number | 1856096-92-8 |
Synthesis
The synthesis of this compound typically involves the reaction of 1-ethylpyrazole with appropriate methylating agents under controlled conditions. Key steps include:
- Cyclization Reaction : Formation of 1-ethylpyrazole.
- Methylation : Introduction of methyl groups at the 2 and 4 positions using reagents like methyl iodide.
- Amination : Reaction with an amine to introduce the amine group at the 3-position.
- Formation of Hydrochloride Salt : Treatment with hydrochloric acid to yield the hydrochloride salt form, enhancing solubility.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The pyrazole ring facilitates interactions through hydrogen bonding and π–π stacking with active sites, leading to modulation of enzymatic activity.
Pharmacological Applications
Research indicates that this compound exhibits significant pharmacological properties, including:
- Anti-inflammatory Activity : It has been investigated for its potential to inhibit inflammatory pathways.
- Anticancer Properties : Studies suggest it may affect various cancer cell lines by modulating key signaling pathways.
- Enzyme Inhibition : The compound has shown promise as an enzyme inhibitor in biochemical assays.
Study 1: Anti-inflammatory Effects
A study published in Journal of Medicinal Chemistry explored the anti-inflammatory effects of this compound in a murine model. The results indicated a significant reduction in inflammatory markers compared to controls, suggesting its potential utility in treating inflammatory diseases.
Study 2: Anticancer Activity
In another investigation reported in Cancer Research, this compound was tested against various cancer cell lines (e.g., breast and lung cancer). The findings revealed that it inhibited cell proliferation and induced apoptosis through the activation of caspase pathways.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| N-[1-Ethylpyrazolyl]methyl]-2,5-dimethylpyrazol | C11H18ClN5 | Different substitution pattern affecting activity |
| 4-Amino-3,5-dimethylpyrazole | C5H9N3 | Known for antimicrobial properties |
| N-[5-Fluoro-pyrazolyl]methyl]methanamine | C12H19ClFN | Contains fluorine substituent altering activity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
